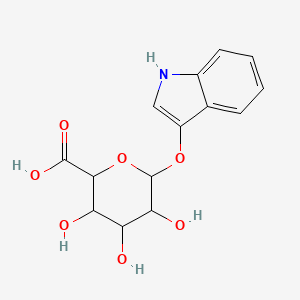
3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indoxyl beta-D-glucuronide cyclohexylammonium salt is a chromogenic substrate used primarily for the detection of beta-glucuronidase activity. This compound is particularly useful in microbiological and biochemical assays, where it serves as an indicator for the presence of specific enzymes, such as those produced by Escherichia coli. Upon enzymatic hydrolysis, it produces a blue indigo dye, making it a valuable tool in various diagnostic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indoxyl beta-D-glucuronide cyclohexylammonium salt typically involves the glucuronidation of indoxyl derivatives. The process begins with the preparation of indoxyl, which is then reacted with glucuronic acid derivatives under specific conditions to form the glucuronide. The final step involves the addition of cyclohexylamine to form the cyclohexylammonium salt. The reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of indoxyl beta-D-glucuronide cyclohexylammonium salt follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Indoxyl beta-D-glucuronide cyclohexylammonium salt primarily undergoes enzymatic hydrolysis when exposed to beta-glucuronidase. This reaction results in the cleavage of the glucuronide bond, releasing indoxyl, which subsequently undergoes oxidative dimerization to form indigo dye .
Common Reagents and Conditions
The enzymatic hydrolysis of indoxyl beta-D-glucuronide cyclohexylammonium salt typically requires the presence of beta-glucuronidase under physiological conditions. The reaction is often carried out in buffered solutions at neutral pH and moderate temperatures to mimic biological environments .
Major Products
The major product formed from the enzymatic hydrolysis of indoxyl beta-D-glucuronide cyclohexylammonium salt is indigo dye. This blue dye is easily detectable and serves as a visual indicator of beta-glucuronidase activity .
Wissenschaftliche Forschungsanwendungen
Indoxyl beta-D-glucuronide cyclohexylammonium salt has a wide range of applications in scientific research:
Microbiology: Used for the detection and enumeration of Escherichia coli in water and food samples.
Biochemistry: Serves as a substrate in assays to measure beta-glucuronidase activity in various biological samples.
Molecular Biology: Utilized in reporter gene assays to monitor gene expression and enzyme activity.
Medical Diagnostics: Employed in diagnostic tests to detect bacterial infections and monitor enzyme deficiencies
Wirkmechanismus
The mechanism of action of indoxyl beta-D-glucuronide cyclohexylammonium salt involves its hydrolysis by beta-glucuronidase. The enzyme cleaves the glucuronide bond, releasing indoxyl, which then undergoes oxidative dimerization to form indigo dye. This process provides a visual indication of enzyme activity, making it a valuable tool for detecting beta-glucuronidase-producing organisms .
Vergleich Mit ähnlichen Verbindungen
Indoxyl beta-D-glucuronide cyclohexylammonium salt is unique in its ability to produce a blue dye upon enzymatic hydrolysis, making it highly specific for beta-glucuronidase detection. Similar compounds include:
5-Bromo-4-chloro-3-indolyl beta-D-glucuronide: Another chromogenic substrate that produces a blue dye upon hydrolysis.
6-Chloro-3-indolyl beta-D-glucuronide: Produces a salmon-colored precipitate upon hydrolysis.
4-Methylumbelliferyl beta-D-glucuronide: Produces a fluorescent product upon hydrolysis
These compounds share similar applications but differ in their chromogenic properties and sensitivity, making indoxyl beta-D-glucuronide cyclohexylammonium salt a preferred choice for specific assays.
Eigenschaften
IUPAC Name |
3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO7/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8/h1-5,9-12,14-18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYNOZVWCFXSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














